

A Technical Guide to the Isotopic Purity of 2'-Deoxyadenosine-15N5,d1

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-15N5,d13

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This technical guide provides an in-depth overview of the isotopic purity of 2'-Deoxyadenosine, with a specific focus on the 15N5,d1 labeled variant. While specific data for the combined 15N5 and d1 labeling of 2'-Deoxyadenosine is not readily available in public literature, this guide outlines the established methodologies for determining isotopic purity for such compounds. The principles and protocols described herein are directly applicable to the characterization of 2'-Deoxyadenosine-15N5,d1.

Quantitative Data on Isotopic Purity

Isotopically labeled 2'-Deoxyadenosine is a critical tool in various research applications, including biomolecular NMR and genetic therapy.[1] The isotopic purity of these compounds is paramount for accurate experimental results. Below is a summary of the available quantitative data for the closely related and commercially available 2'-Deoxyadenosine-15N5.

Compound	Isotopic Enrichment	Chemical Purity	Supplier Example
2'-Deoxyadenosine- ¹⁵ N ₅	96-98%	≥98%	Cambridge Isotope Laboratories, Inc.[1]
2'-Deoxyadenosine- ¹³ C ₁₀ , ¹⁵ N ₅	¹³ C: 98%, ¹⁵ N: 96-98%	≥95%	Cambridge Isotope Laboratories, Inc.[2]
2'-Deoxyadenosine- ¹³ C ₁₀ , ¹⁵ N ₅ 5'- monophosphate disodium salt	≥98 atom %	≥95%	Sigma-Aldrich[3]
2'-Deoxyadenosine- ¹³ C ₁₀ , ¹⁵ N ₅ 5'- triphosphate disodium salt solution	≥98 atom %	≥95%	Sigma-Aldrich

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for labeled nucleosides like 2'-Deoxyadenosine-15N5,d1 relies predominantly on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z).

Objective: To determine the percentage of ¹⁵N and Deuterium incorporation in 2'-Deoxyadenosine-15N5,d1.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation:

- Dissolve a known quantity of 2'-Deoxyadenosine-15N5,d1 in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Prepare a dilution series to determine the optimal concentration for analysis.
- Include an unlabeled 2'-Deoxyadenosine standard for comparison.
- Chromatographic Separation (LC):
 - Utilize a reverse-phase C18 column for chromatographic separation.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the analyte from any potential impurities.
- Mass Spectrometric Analysis (MS):
 - The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
 - Acquire full scan mass spectra over a relevant m/z range to include the unlabeled, partially labeled, and fully labeled species.
 - The theoretical monoisotopic mass of unlabeled 2'-Deoxyadenosine (C₁₀H₁₃N₅O₃) is approximately 251.107 Da.
 - The theoretical monoisotopic mass of fully labeled 2'-Deoxyadenosine-15N5,d1 would be approximately 257.100 Da (an increase of 5 Da for the five 15N atoms and 1 Da for the deuterium atom, with slight mass defect adjustments).
 - The mass spectrometer should be calibrated to ensure high mass accuracy.
- Data Analysis:
 - Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled species.
 - Integrate the peak areas for each isotopic variant.

- Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species to the sum of the peak areas of all isotopic species.
- Specialized software can be used to analyze the isotopic distribution and calculate the percentage of enrichment.

NMR Spectroscopy Protocol for Positional Isotopic Analysis

NMR spectroscopy is invaluable for confirming the position of isotopic labels and can also be used to quantify the level of enrichment.

Objective: To confirm the position of the deuterium atom and quantify the ^{15}N and deuterium enrichment in 2'-Deoxyadenosine- $^{15}\text{N5,d1}$.

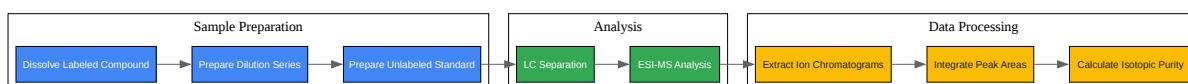
Methodology: ^1H , ^2H , and ^{15}N NMR Spectroscopy

- Sample Preparation:
 - Dissolve a sufficient amount of the labeled 2'-Deoxyadenosine in a deuterated solvent (e.g., DMSO-d_6).
 - Use a high-field NMR spectrometer for optimal resolution and sensitivity.
- ^1H NMR Spectroscopy:
 - Acquire a standard proton NMR spectrum.
 - The absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of an unlabeled standard, indicates the position of deuterium incorporation. For example, if the deuterium is at the C2' position, the corresponding proton signal will be diminished.
- ^2H NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum.[\[4\]](#)

- A signal in the ^2H spectrum will directly show the presence and chemical environment of the deuterium atom, confirming its location.[4]
- ^{15}N NMR Spectroscopy:
 - Acquire a ^{15}N NMR spectrum, likely using a proton-coupled or decoupled experiment to enhance sensitivity.
 - The presence of signals in the ^{15}N spectrum confirms the incorporation of the ^{15}N isotope. The chemical shifts can provide information about the electronic environment of the nitrogen atoms.
- Quantitative NMR (qNMR):
 - To determine the isotopic enrichment quantitatively, a known internal standard can be added to the sample.
 - By comparing the integral of a specific proton signal in the labeled compound (that is not deuterated) to the integral of a signal from the internal standard, the concentration of the labeled species can be determined.
 - The percentage of deuteration can be calculated from the reduction in the integral of the corresponding proton signal compared to a non-deuterated reference.[5]

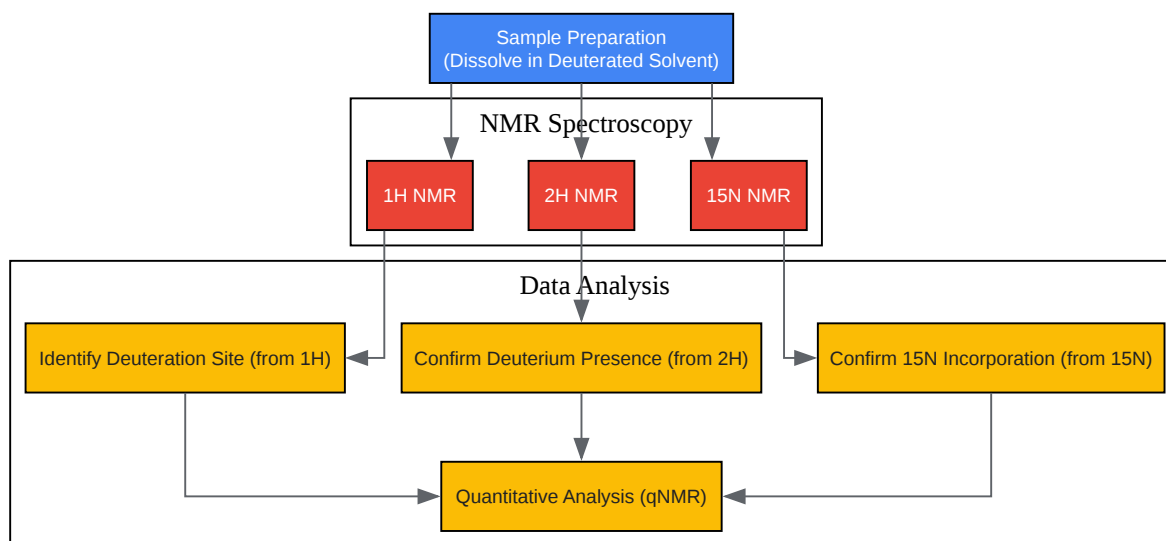
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}_1$.



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Caption: Workflow for LC-MS based isotopic purity determination.



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Caption: Workflow for NMR-based isotopic purity and positional analysis.

Conclusion

The accurate determination of isotopic purity is a cornerstone of research employing stable isotope-labeled compounds. For a molecule such as 2'-Deoxyadenosine-15N5,d1, a combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a comprehensive characterization. While specific data for this dually labeled nucleoside is not widely published, the detailed protocols and workflows presented in this guide offer a robust framework for its analysis, ensuring the reliability and accuracy of future research and development endeavors.

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References

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